3-[3-(chloroacetyl)-1H-indol-1-yl]propanenitrile
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Overview
Description
3-[3-(chloroacetyl)-1H-indol-1-yl]propanenitrile is a chemical compound with the CAS Number: 790725-71-2 . It has a molecular weight of 246.7 . The IUPAC name for this compound is 3-[3-(chloroacetyl)-1H-indol-1-yl]propanenitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11ClN2O/c14-8-13(17)11-9-16(7-3-6-15)12-5-2-1-4-10(11)12/h1-2,4-5,9H,3,7-8H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The country of origin is UA . The shipping temperature is normal .Scientific Research Applications
Corrosion Inhibition
- Application : Corrosion inhibition of tin in sodium chloride solutions.
- Mechanism : Mixed type inhibitors; adsorption on tin surface without modifying the corrosion process. Fits the Freundlich adsorption isotherm.
- Techniques : Potentiodynamic polarization, electrochemical impedance spectroscopy, and electrochemical frequency modulation.
- Findings : Effectiveness varies with temperature; thermodynamic activation and adsorption parameters calculated.
- Fouda, Abdel-Maksoud, & Almetwally (2015).
Synthesis and Reactivity
- Synthesis : Creation of various derivatives for potential applications.
- Reactivity : Interaction with different chemicals to yield new compounds.
- Outcome : Development of compounds like pyrazole-4-carbonitrile, indolylpyridine, and pyrimidine derivatives.
- Abdallah (2007).
Antimicrobial Activities
- Research Focus : Synthesis of heterocyclic substances with antimicrobial properties.
- Process : Utilization of 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile for creating new substances.
- Results : Compounds showing strong activities against Gram-negative bacteria, Gram-positive bacteria, and yeast.
- Behbehani, Ibrahim, Makhseed, & Mahmoud (2011).
Development of Novel Heterocyclic Compounds
- Objective : Synthesis of heterocyclic compounds derived from 3-(1H-indol-3-yl)-3-oxopropanenitrile.
- Significance : These compounds are precursors for various heterocyclic compounds.
- Approach : Review of different methods and their synthetic importance.
- Fadda, El‐Mekabaty, Mousa, & Elattar (2014).
Safety And Hazards
properties
IUPAC Name |
3-[3-(2-chloroacetyl)indol-1-yl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-8-13(17)11-9-16(7-3-6-15)12-5-2-1-4-10(11)12/h1-2,4-5,9H,3,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWIHIAEWZBZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCC#N)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-chloroacetyl)-1H-indol-1-yl]propanenitrile | |
CAS RN |
790725-71-2 |
Source
|
Record name | 3-[3-(2-chloroacetyl)-1H-indol-1-yl]propanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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